molecular formula C9H8N2O B1417674 2-(1H-Imidazol-2-yl)phenol CAS No. 52755-90-5

2-(1H-Imidazol-2-yl)phenol

Cat. No. B1417674
CAS RN: 52755-90-5
M. Wt: 160.17 g/mol
InChI Key: RCVZGHGQSKMSTP-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-2-yl)phenol” is a chemical compound with the CAS Number: 52755-90-5 . It has a molecular weight of 160.18 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(1H-Imidazol-2-yl)phenol”, has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .


Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-2-yl)phenol” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“2-(1H-Imidazol-2-yl)phenol” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 117-125 °C and a predicted boiling point of 398.2±25.0 °C . The compound has a predicted density of 1.284±0.06 g/cm3 .

Scientific Research Applications

Spectroscopic Studies

2-(1H-Imidazol-2-yl)phenol has been investigated for its spectroscopic properties. A study by Eseola and Obi-Egbedi (2010) examined new 2-(1H-imidazol-2-yl)phenols, focusing on their protonation/deprotonation equilibrium influenced by substituents and intramolecular hydrogen bonding. The research highlighted the impact of electronic effects of substituents on the biochemical properties of imidazole-containing biomacromolecules (Eseola & Obi-Egbedi, 2010).

Fluorescence Properties

The fluorescence properties of 2-(1H-Imidazol-2-yl)phenol derivatives are a significant area of research. Zheng Wen-yao (2012) synthesized a compound involving 2-(1H-Imidazol-2-yl)phenol that exhibited strong fluorescence when coordinated with Zn2+, demonstrating its potential as a fluorescent probe (Zheng Wen-yao, 2012).

Corrosion Inhibition

Research has been conducted on the application of imidazole derivatives, including 2-(1H-Imidazol-2-yl)phenol, as corrosion inhibitors. For instance, Ouakki et al. (2020) explored its use in inhibiting corrosion of mild steel in an acidic environment, demonstrating its effectiveness as an inhibitor (Ouakki et al., 2020).

Synthesis and Structural Studies

The synthesis and structural characterization of 2-(1H-Imidazol-2-yl)phenol and its complexes have been topics of investigation. Eseola et al. (2009) synthesized and characterized a series of 2-(imidazole-2-yl)phenol ligands and their neutral Zn(II) complexes, providing insight into their molecular structures and fluorescent properties (Eseola et al., 2009).

Denitrogenation of Fuel

The use of molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for adsorptive denitrogenation of fuel is another application. Abdul-quadir et al. (2018) demonstrated the potential of these microspheres in removing nitrogen-containing compounds from fuel oil, an important aspect in fuel processing (Abdul-quadir et al., 2018).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on imidazole-based ESIPT molecules have been conducted to understand their luminescent properties. Somasundaram et al. (2018) synthesized ESIPT blue fluorescent molecules involving 2-(1H-Imidazol-2-yl)phenol, providing insights into their photophysical characteristics and the influence of intramolecular hydrogen bonding (Somasundaram et al., 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a GHS07 pictogram and a warning signal word . The hazard statement is H319, and the precautionary statements are P305+P351+P338 .

Future Directions

The future directions of “2-(1H-Imidazol-2-yl)phenol” could involve further developing novel applications based on this compound . It has potential applications in the development of new drugs and in promoting new ratiometric fluorescence probes .

properties

IUPAC Name

2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVZGHGQSKMSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541420
Record name 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-yl)phenol

CAS RN

52755-90-5
Record name 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AO Eseola, W Li, R Gao, M Zhang, X Hao… - Inorganic …, 2009 - ACS Publications
A series of 2-(imidazole-2-yl)phenol ligands L1−L6 with the general composition 4-R 4 -5-R 3 -6-R 2 -2-(4,5-R 1 ,R 1 -1H-imidazole-2-yl)phenol (L1: R 1 = C 2 H 5 , R 2 = R 3 = R 4 = H; …
Number of citations: 59 pubs.acs.org
A Buchholz, AO Eseola, W Plass - Comptes Rendus Chimie, 2012 - Elsevier
Three mononuclear cobalt(II) complexes based on the 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol ligand and its nitro and methoxy derivatives have been synthesized and investigated. …
Number of citations: 74 www.sciencedirect.com
AO Eseola, O Akogun, H Görls, O Atolani… - Journal of Molecular …, 2014 - Elsevier
Abstract Series of systematically varied 2-(1H-imidazol-2-yl)phenol ligand frameworks, which were synthesized and properly characterized, have been used to investigate favourable …
Number of citations: 18 www.sciencedirect.com
G Yang, K Chen, G Wang, D Yang - Structural Chemistry, 2021 - Springer
In this work, DFT and TDDFT approaches have been executed to make a detailed exploration about the excited state luminescent properties as well as excited state intramolecular …
Number of citations: 5 link.springer.com
AO Eseola, H Görls, JAO Woods, W Plass - Journal of Molecular Catalysis A …, 2015 - Elsevier
A series of new structurally and electronically diversified palladium complexes derived from seven less sterically crowded 2-(4,5-dimethyl-1H-imidazol-2-yl) phenol/2-(4,5-diethyl-1H-…
Number of citations: 13 www.sciencedirect.com
AO Eseola, WH Sun, W Li, JAO Woods - Journal of Molecular Structure, 2010 - Elsevier
A series of new imidazole based heterocycles (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)methyl acetate (Him-dp), (5-(1H-phenanthro[9,10-d]imidazol-2-yl)furan-2-yl)methyl acetate (…
Number of citations: 14 www.sciencedirect.com
MK Nayak - Journal of Photochemistry and Photobiology A …, 2012 - Elsevier
This article presents a facile synthesis of novel class of blue-green fluorescent phenanthroimidazoles and report on their optical, electrochemical, and thermal properties. Detailed …
Number of citations: 53 www.sciencedirect.com
C Wu, H Xu, Y Li, R Xie, P Li, X Pang, Z Zhou, B Gu… - Talanta, 2019 - Elsevier
Phosgene is a highly toxic gas that poses a serious threat to public health and safety. Herein, we describe the preparation of a ratiometric fluorescence probe (Pi) bearing hydroxyl and …
Number of citations: 43 www.sciencedirect.com
CO Ndubaku, TP Heffron, ST Staben… - Journal of medicinal …, 2013 - ACS Publications
Dysfunctional signaling through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway leads to uncontrolled tumor proliferation. In the course of the discovery of novel benzoxepin …
Number of citations: 176 pubs.acs.org
AO Eseola, H Görls, W Plass - Molecular Catalysis, 2019 - Elsevier
Unfriendly temperature profiles and costs of carbon coupling catalysis, which pose challenge to both synthetic organic chemists as well as industrial applicability, motivated our design …
Number of citations: 6 www.sciencedirect.com

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